1-(3,4-difluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
1-(3,4-difluorobenzoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H14F2N2O2 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.10233402 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from similar structures to 1-(3,4-difluorobenzoyl)-4-piperidinecarboxamide, specifically those involving piperazine carboxamides, have been investigated for their antimicrobial properties. A study reported the synthesis and biological evaluation of novel compounds bearing piperazine carboxamides, which exhibited moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains (Rahul P. Jadhav et al., 2017).
Hydrogen Bonding and Molecular Assembly
The hydrogen bonding capabilities of isonipecotamide, a compound structurally related to this compound, were explored in its proton-transfer compounds with nitro-substituted benzoic acids. This study highlighted the structural versatility and potential of piperidine derivatives in forming hydrogen-bonded structures, which could be beneficial for designing molecular assemblies and materials (Graham Smith & U. Wermuth, 2010).
Optical Limiting Material
A study on the structural, mechanical, thermal, linear, and third-order nonlinear optical properties of an organic material structurally related to this compound showed significant potential for optical limiting applications. The research provided insights into the material's molecular structure, charge transfer, and interactions, demonstrating its effectiveness as a passive optical limiting material with considerable third-order nonlinearity (K. Prathebha et al., 2022).
Proton-Transfer Compounds
Further studies on isonipecotamide with aromatic dicarboxylic acids reveal the intricate hydrogen-bonded structures formed by these compounds. The research offers a deep dive into the molecular interactions and assembly potential of piperidine derivatives, underscoring their utility in creating stable, hydrogen-bonded structures for various applications (Graham Smith & U. Wermuth, 2011).
Anti-HIV-1 Activity
The discovery of a piperidine-4-carboxamide CCR5 antagonist, TAK-220, which is structurally related to this compound, highlights the compound's highly potent anti-HIV-1 activity. TAK-220 demonstrated strong inhibition of CCR5-using HIV-1 clinical isolates, indicating the potential of such structures in developing effective anti-HIV treatments (Shinichi Imamura et al., 2006).
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2/c14-10-2-1-9(7-11(10)15)13(19)17-5-3-8(4-6-17)12(16)18/h1-2,7-8H,3-6H2,(H2,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAJGGMAVYJQAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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